molecular formula C13H12N2O3 B8425350 2-Methyl-3-carboxy-4-benzoylaminopyrrole

2-Methyl-3-carboxy-4-benzoylaminopyrrole

Cat. No. B8425350
M. Wt: 244.25 g/mol
InChI Key: PAAXDAAKBAKODN-UHFFFAOYSA-N
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Patent
US05155152

Procedure details

25.8 g (0.01 mol) of the compound obtained in Example 28 are dissolved at room temperature, with stirring, in 150 ml of dimethylacetamide. After the addition of 5 g of palladium-containing carbon (5% Pd on activated carbon), hydrogenation is carried out at an excess pressure of 4 bar. After 70 minutes, the absorption of hydrogen is complete. The catalyst is filtered off and the reaction mixture is concentrated to a residue in vacuo. The residue is then dissolved in 300 ml of methanol. After treatment with activated carbon, the solution is stirred into ice-water. The resulting precipitate is filtered off and dried until the weight is constant.
Name
compound
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([NH:17][C:18](=[O:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:6]=1[C:7]([O:9]CC1C=CC=CC=1)=[O:8]>CC(N(C)C)=O.[Pd]>[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([NH:17][C:18](=[O:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
compound
Quantity
25.8 g
Type
reactant
Smiles
CC=1NC=C(C1C(=O)OCC1=CC=CC=C1)NC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After treatment with activated carbon, the solution is stirred into ice-water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing carbon (5% Pd on activated carbon), hydrogenation
CUSTOM
Type
CUSTOM
Details
the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to a residue in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is then dissolved in 300 ml of methanol
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried until the weight

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
Smiles
CC=1NC=C(C1C(=O)O)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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